

An In-depth Technical Guide to the Crystal Structure of Zinc Phosphate Tetrahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zinc phosphate tetrahydrate

Cat. No.: B1258592

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **zinc phosphate tetrahydrate** ($Zn_3(PO_4)_2 \cdot 4H_2O$), a compound of significant interest in various scientific and industrial fields, including as a component in dental cements and protective coatings for steel.^[1] This document details the crystallographic parameters, coordination environments, and the experimental protocols used for its structural determination.

Introduction to Zinc Phosphate Tetrahydrate Polymorphs

Zinc phosphate tetrahydrate is known to exist in two primary polymorphic forms: hopeite and parahopeite.^[2] Hopeite is the more common and stable form under ambient conditions, crystallizing in the orthorhombic system.^{[1][2]} Parahopeite, on the other hand, is a triclinic dimorph of hopeite.^{[3][4]} This guide will primarily focus on the crystal structure of hopeite, with comparative details provided for parahopeite.

Crystal Structure of Hopeite

Hopeite possesses an orthorhombic crystal structure.^{[5][6][7]} The structure is characterized by a framework of interconnected zinc and phosphate tetrahedra, with water molecules incorporated into the lattice.

The zinc atoms in hopeite occupy two distinct crystallographic sites. One site features a zinc atom in a tetrahedral coordination environment (ZnO_4), while the other site has a zinc atom in an octahedral coordination environment $[\text{ZnO}_2(\text{H}_2\text{O})_4]$.^{[5][6]} These polyhedra, along with the phosphate (PO_4) tetrahedra, share corners and edges to form the overall crystal lattice.^[6]

The structure of hopeite can be described as being built upon layers of $[\text{Zn}(\text{PO}_4)]^-$ parallel to the (010) plane.^[8] These layers are interconnected by the interstitial $[\text{Zn}(\text{H}_2\text{O})_4]^{2+}$ octahedra.^[8] Within the layers, the ZnO_4 tetrahedra share corners to form chains that run along the^[5] direction.^[8]

The crystallographic data for hopeite has been determined through single-crystal and powder X-ray diffraction studies. The unit cell parameters and other key crystallographic information are summarized in the table below. It is worth noting that slight variations in the lattice parameters are reported across different studies, which can be attributed to differences in the samples (natural vs. synthetic) and the experimental conditions.

Parameter	Value (Hill & Jones, 1976) [5] [7]	Value (Whitaker, 1975) [6]
Chemical Formula	$\text{Zn}_3(\text{PO}_4)_2 \cdot 4\text{H}_2\text{O}$	$\text{Zn}_3(\text{PO}_4)_2 \cdot 4\text{H}_2\text{O}$
Crystal System	Orthorhombic	Orthorhombic
Space Group	Pnma	Pnma
a (Å)	10.597(3)	10.629(2)
b (Å)	18.318(8)	18.339(3)
c (Å)	5.031(1)	5.040(1)
Volume (Å ³)	976.60	980.9
Z	4	4
Calculated Density (g/cm ³)	3.116	3.096

The Triclinic Polymorph: Parahopeite

Parahopeite is the triclinic dimorph of **zinc phosphate tetrahydrate**.^{[3][4]} While it shares the same chemical formula, its crystal structure is distinct from that of hopeite.^{[2][3]} Like hopeite, the parahopeite structure also contains both tetrahedrally and octahedrally coordinated zinc atoms.^{[3][4]} However, the arrangement of these polyhedra and the resulting crystal lattice differ significantly.

A key distinction lies in the connectivity of the phosphate tetrahedra. In hopeite, three of the oxygen atoms of the PO_4 tetrahedron are bonded to the tetrahedrally coordinated zinc, whereas in parahopeite, all four oxygen atoms of the tetrahedron are bonded to the four-coordinated zinc.^{[3][4]}

Parameter	Value (Kumbasar & Finney, 1968) ^[3]
Chemical Formula	$\text{Zn}_3(\text{PO}_4)_2 \cdot 4\text{H}_2\text{O}$
Crystal System	Triclinic
Space Group	P1
a (Å)	5.757
b (Å)	7.534
c (Å)	5.265
α (°)	93.53
β (°)	91.30
γ (°)	91.22
Volume (Å ³)	227.89
Z	1

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of **zinc phosphate tetrahydrate**, specifically hopeite, has been accomplished through X-ray crystallography. The general workflow for such an analysis is outlined below.

Single crystals of hopeite can be obtained from natural mineral specimens or synthesized in the laboratory.^[5] For synthetic preparations, a common method involves the reaction of a soluble zinc salt with a phosphate source under controlled pH and temperature conditions.

A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo K α or Cu K α radiation).^[5] The diffraction pattern, consisting of a series of reflections at specific angles, is recorded by a detector.

For powder X-ray diffraction, a finely ground sample of the material is used. The powder sample is exposed to an X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).^[5]

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are then determined using methods such as the heavy atom method (Patterson function) or direct methods.^{[3][5]}

Once an initial structural model is obtained, it is refined using a least-squares minimization process.^[5] This involves adjusting the atomic coordinates, temperature factors, and other parameters to achieve the best possible agreement between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit.^[5]

Experimental workflow for crystal structure determination.

Conclusion

The crystal structure of **zinc phosphate tetrahydrate**, primarily in its orthorhombic hopeite form, is well-characterized. The framework consists of interconnected ZnO₄ tetrahedra, ZnO₂(H₂O)₄ octahedra, and PO₄ tetrahedra. A triclinic polymorph, parahopeite, also exists with a distinct crystal structure. The detailed structural understanding of these materials, obtained through rigorous experimental techniques like X-ray diffraction, is crucial for their application in various fields of research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grant.rscf.ru [grant.rscf.ru]
- 2. Hopeite - Wikipedia [en.wikipedia.org]
- 3. The crystal structure of parahopeite | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core [cambridge.org]
- 4. The Crystal Structure of Parahopeite [rruff.net]
- 5. minsocam.org [minsocam.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. [PDF] The crystal structure of hopeite | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Zinc Phosphate Tetrahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1258592#what-is-the-crystal-structure-of-zinc-phosphate-tetrahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com